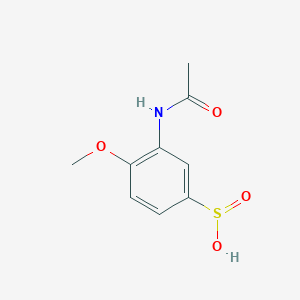
3-(Acetylamino)-4-methoxybenzenesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-4-methoxybenzenesulfinic acid: is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of an acetylamino group and a methoxy group attached to a benzene ring, along with a sulfinic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetylamino)-4-methoxybenzenesulfinic acid typically involves the acetylation of 4-methoxyaniline followed by sulfoxidation. The general steps are as follows:
Acetylation: 4-Methoxyaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 3-(Acetylamino)-4-methoxyaniline.
Sulfoxidation: The resulting 3-(Acetylamino)-4-methoxyaniline is then subjected to sulfoxidation using reagents like hydrogen peroxide or sodium metabisulfite to introduce the sulfinic acid group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Acetylamino)-4-methoxybenzenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Acetylamino)-4-methoxybenzenesulfonic acid.
Reduction: 3-(Acetylamino)-4-methoxybenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Acetylamino)-4-methoxybenzenesulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfinic acids. It may also serve as a model compound for investigating the behavior of sulfinic acids in biological systems.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Acetylamino)-4-methoxybenzenesulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
3-(Acetylamino)-4-hydroxybenzenesulfinic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Acetylamino)-4-methylbenzenesulfinic acid: Similar structure but with a methyl group instead of a methoxy group.
3-(Acetylamino)-4-chlorobenzenesulfinic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-(Acetylamino)-4-methoxybenzenesulfinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
91170-71-7 |
|---|---|
Fórmula molecular |
C9H11NO4S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
3-acetamido-4-methoxybenzenesulfinic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
WOYZAIPHFPXHCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)S(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


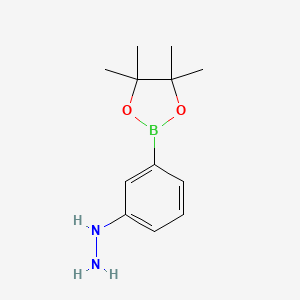
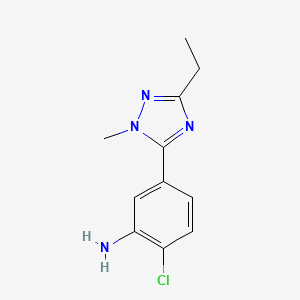
![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)





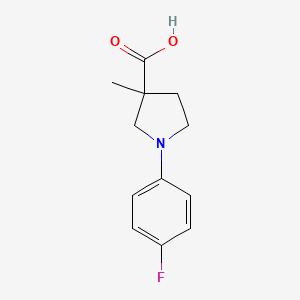
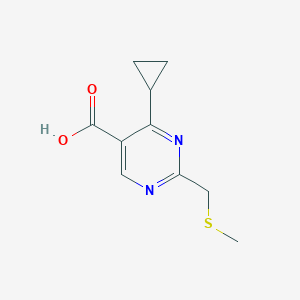
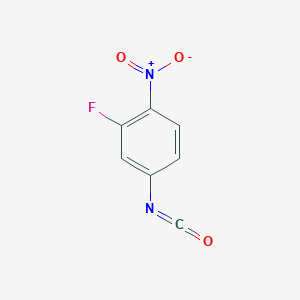

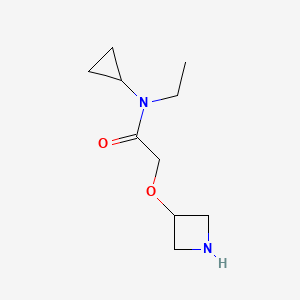
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
